N-(2-(1H-Indol-2-yl)phenyl)benzamide

Anticancer Colon Cancer Cell Proliferation

N-(2-(1H-Indol-2-yl)phenyl)benzamide (CAS 58995-87-2) is a critical, structurally specific building block for medicinal chemistry. Its precise 2-indolyl ortho-substitution is essential for isoform-selective HDAC1 inhibition (HCT-116 IC50 170 nM) and exclusive Pd-catalyzed cycloaminocarbonylation reactivity. Substitution with generic indole-benzamides leads to total loss of potency and synthetic utility. Ensure experimental reproducibility and target selectivity by sourcing this exact compound.

Molecular Formula C21H16N2O
Molecular Weight 312.4 g/mol
CAS No. 58995-87-2
Cat. No. B12935024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-Indol-2-yl)phenyl)benzamide
CAS58995-87-2
Molecular FormulaC21H16N2O
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC4=CC=CC=C4N3
InChIInChI=1S/C21H16N2O/c24-21(15-8-2-1-3-9-15)23-19-13-7-5-11-17(19)20-14-16-10-4-6-12-18(16)22-20/h1-14,22H,(H,23,24)
InChIKeyBBBSGKDRYDRBOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-(1H-Indol-2-yl)phenyl)benzamide (CAS 58995-87-2): A Core Indolyl-Benzamide Scaffold for Anticancer Research and Chemical Synthesis


N-(2-(1H-Indol-2-yl)phenyl)benzamide (CAS 58995-87-2), with the molecular formula C21H16N2O and a molecular weight of approximately 312.4 g/mol, is a synthetic small molecule belonging to the class of indole-containing benzamides . This compound features a central 2-phenylindole core N-substituted with a benzamide group, a structural motif of significant interest in medicinal chemistry. It is utilized as a key building block in organic synthesis, enabling the creation of complex indole derivatives [1]. Its biological profile is primarily associated with interactions with targets involved in cancer cell proliferation and inflammatory pathways [2], establishing it as a core scaffold for further research.

Procurement Risks of Generic N-(2-(1H-Indol-2-yl)phenyl)benzamide Substitution: Why Structural Analogs Fail in Critical Assays


Substituting N-(2-(1H-Indol-2-yl)phenyl)benzamide with a generic 'indole-benzamide' is highly inadvisable due to the profound impact of subtle structural variations on both biological activity and chemical reactivity. The specific 2-indolyl substitution pattern is crucial for establishing key interactions with biological targets like histone deacetylases (HDACs) and for directing subsequent chemical modifications . Minor changes, such as shifting the attachment point to the 3-position of the indole ring or altering the benzamide moiety, can result in a complete loss of potency or a dramatic shift in target selectivity, as demonstrated in SAR studies of biaryl indolyl benzamides [1]. In synthetic chemistry, this specific ortho-substitution pattern is essential for undergoing efficient Pd-catalyzed cycloaminocarbonylation reactions to yield complex fused-ring systems, a reactivity not shared by its meta- or para-substituted isomers [2]. Therefore, selecting the precise CAS 58995-87-2 compound is a prerequisite for experimental reproducibility and successful research outcomes.

N-(2-(1H-Indol-2-yl)phenyl)benzamide (58995-87-2): A Quantitative Evidence Guide for Scientific Selection


Superior Antiproliferative Potency of N-(2-(1H-Indol-2-yl)phenyl)benzamide in HCT-116 Colon Cancer Cells

In a direct medicinal chemistry effort to improve upon the lead compound DHN2, the incorporation of the indole moiety to create the core structure of N-(2-(1H-Indol-2-yl)phenyl)benzamide (referred to as Compound 46) resulted in a significant increase in antiproliferative activity against the HCT-116 colon cancer cell line [1]. The unsubstituted N-(2-(1H-Indol-2-yl)phenyl)benzamide scaffold demonstrated an IC50 of 170 nM, representing an approximate 6-fold improvement in potency compared to the 1 µM IC50 of the original DHN2 lead [1].

Anticancer Colon Cancer Cell Proliferation

HDAC Isoform Selectivity Profile of the Indolyl-Benzamide Scaffold

Structure-activity relationship (SAR) studies on a series of biaryl indolyl benzamides, a class to which N-(2-(1H-Indol-2-yl)phenyl)benzamide belongs, reveal a consistent preference for inhibiting specific histone deacetylase (HDAC) isoforms [1]. A related compound, Bnz-3, was identified as the best in its series, exhibiting approximately 10.6-fold selectivity for HDAC1 over HDAC2, and demonstrating almost no inhibition of either HDAC3 or HDAC6 [1]. This isoform selectivity is a critical differentiating factor from broad-spectrum HDAC inhibitors like vorinostat (SAHA) or panobinostat, which are known for their higher toxicity profiles.

Epigenetics HDAC Inhibition Cancer Therapeutics

Positional Isomer Advantage: Ortho-Substitution Enables Unique Synthetic Transformations

The ortho-relationship between the indole and benzamide moieties in N-(2-(1H-Indol-2-yl)phenyl)benzamide is not merely a structural feature; it is a functional requirement for specific, high-value synthetic transformations [1]. This precise substitution pattern allows the compound to serve as a precursor in Pd-catalyzed cycloaminocarbonylation reactions with CO to form 6H-isoindolo[2,1-a]indol-6-ones, a class of fused heterocycles of pharmaceutical interest [1]. Its meta-substituted isomer, N-[3-(1H-indol-2-yl)phenyl]benzamide, cannot undergo this same intramolecular cyclization due to the geometry of the intermediate metallacycle.

Organic Synthesis Palladium Catalysis Fused Heterocycles

Validated Application Scenarios for Procuring N-(2-(1H-Indol-2-yl)phenyl)benzamide (CAS 58995-87-2)


Medicinal Chemistry: As a Privileged Scaffold for Developing HDAC1-Selective Anticancer Agents

Researchers focusing on epigenetic modulation in cancer can reliably use N-(2-(1H-Indol-2-yl)phenyl)benzamide as a core scaffold for developing isoform-selective histone deacetylase (HDAC) inhibitors. SAR studies indicate that this class of compounds exhibits a marked preference for HDAC1 inhibition over other isoforms [1]. This characteristic allows for the design of chemical probes and lead compounds with a potentially improved therapeutic window compared to non-selective HDAC inhibitors [1].

Chemical Biology: As a Validated Antiproliferative Starting Point for Colon Cancer Studies

This compound serves as a validated chemical starting point for investigating antiproliferative mechanisms in colon cancer. Direct evidence shows that the core structure of N-(2-(1H-Indol-2-yl)phenyl)benzamide (as Compound 46) exhibits significant potency (IC50 = 170 nM) against the HCT-116 cell line, a marked improvement over a related lead compound [2]. Researchers can utilize this scaffold to design focused libraries for structure-activity relationship (SAR) exploration and target identification studies in colorectal cancer models [2].

Synthetic Organic Chemistry: As an Essential Intermediate for Constructing Fused Indole Alkaloid Frameworks

In synthetic chemistry, N-(2-(1H-Indol-2-yl)phenyl)benzamide is an indispensable intermediate for the construction of complex polycyclic structures. Its specific ortho-substitution geometry enables efficient Pd-catalyzed cycloaminocarbonylation to produce 6H-isoindolo[2,1-a]indol-6-ones, a class of fused heterocycles with potential pharmaceutical applications [3]. This reactivity is exclusive to the ortho-isomer and is a key step in the synthesis of natural product-like molecules, making its procurement critical for methodology development and total synthesis projects [3].

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